molecular formula C20H22N2O4S B2772536 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole CAS No. 853902-24-6

5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole

Cat. No. B2772536
CAS RN: 853902-24-6
M. Wt: 386.47
InChI Key: RKLKCXVCBWPEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both a furan and oxazole ring, which are known to exhibit various biological activities.

Scientific Research Applications

Heterocyclic Compound Significance

5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole belongs to a class of heterocyclic compounds, which are crucial in pharmaceutical development due to their complex structures and potential biological activities. Heterocyclic compounds like oxadiazoles and furans exhibit a wide range of chemical and biological properties. They have been extensively studied for their therapeutic potentials, including antibacterial, antiviral, antitumor, and antioxidant activities (Siwach & Verma, 2020).

Antiprotozoal Activities

Compounds with structural similarities to 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole, particularly those containing isoxazole rings, have been synthesized and evaluated for their in vitro antiprotozoal activities. This includes studies against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating significant potential in treating protozoal infections (Patrick et al., 2007).

Antimicrobial and Anti-inflammatory Properties

Research into novel bis 1,3,4-oxadiazole fused azo dye derivatives, which are structurally related to 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole, has shown significant antimicrobial activities. These compounds, upon synthesis and screening, exhibited considerable biological activity, promising advances in discovering safer biologically active molecules (Shridhar, 2011).

Isoxazole as a Pharmacophore

Isoxazole rings, similar to the structural motifs found in 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole, are noted for their significant biological activities. Substituted isoxazoles have been developed to possess a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. This highlights the potential of isoxazole-containing compounds in the development of new therapeutic agents (Chikkula & S., 2017).

Cognitive Enhancement Potential

Research into N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues, which share structural features with 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole, has shown that these compounds can act as potent agonists of the human 5-HT(2A) and 5-HT(2C) receptors. This suggests their potential as bioavailable cognitive enhancers, which could be developed further for medicinal use (Jensen et al., 2013).

properties

IUPAC Name

5-(azepan-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-8-10-16(11-9-15)27(23,24)19-20(22-12-4-2-3-5-13-22)26-18(21-19)17-7-6-14-25-17/h6-11,14H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLKCXVCBWPEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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